(S)-3-(2-Methoxyethoxy)pyrrolidine
Description
Properties
IUPAC Name |
(3S)-3-(2-methoxyethoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-4-5-10-7-2-3-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCVEPJVGGMMLK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672098 | |
| Record name | (3S)-3-(2-Methoxyethoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880362-02-7 | |
| Record name | (3S)-3-(2-Methoxyethoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation and Reduction Strategies
A common route involves catalytic hydrogenation of pyrrolidine precursors, followed by selective reduction of ester or carboxyl groups to alcohols, which can then be etherified to introduce the 2-methoxyethoxy group.
Catalytic Hydrogenation: Palladium on carbon (Pd/C), platinum oxide, or Raney nickel catalysts are employed for hydrogenation steps to reduce double bonds in pyrrolidine intermediates while maintaining stereochemical integrity. Chiral catalysts such as those represented by specific ligand frameworks (e.g., DTB-substituted compounds) can be used to induce enantioselectivity.
Reduction Agents: Sodium borohydride, lithium triethylborohydride, diisobutyl aluminium hydride (DIBAH), and sodium bis(2-methoxyethoxy)aluminium hydride are effective for reducing carboxyl or ester groups to alcohols under mild conditions. Activation of carboxyl groups by alkyl chloroformates (e.g., ClCOOEt) to form mixed anhydrides prior to reduction improves selectivity and reduces impurities.
Iridium-Catalyzed Reductive Cycloaddition
A modern and versatile approach involves iridium-catalyzed reductive generation of azomethine ylides from tertiary amides or lactams, followed by [3 + 2] dipolar cycloaddition to form pyrrolidine rings with high regio- and diastereoselectivity.
Catalyst and Conditions: Using 1 mol% of Vaska’s complex [IrCl(CO)(PPh3)2] and tetramethyldisiloxane (TMDS) as a reductant under mild conditions, azomethine ylides are generated in situ. These intermediates undergo cycloaddition with electron-deficient alkenes to yield functionalized pyrrolidines.
Advantages: This method allows late-stage functionalization, avoids handling sensitive amines, and provides access to complex pyrrolidine architectures with controlled stereochemistry. Density functional theory (DFT) studies support the mechanistic understanding and selectivity of these reactions.
Enantioselective Hydrogenation of Allylic Alcohols
Another method to prepare chiral pyrrolidines involves enantioselective hydrogenation of allylic alcohol intermediates.
Process: Starting from a precursor with a double bond and an ester group, hydrogenation over Pd/C reduces the double bond, and subsequent reduction of the ester to an alcohol is performed using sodium borohydride or lithium borohydride.
Chiral Catalysts: The allylic alcohol intermediate can be subjected to enantioselective hydrogenation using chiral catalysts to obtain the desired (S)-enantiomer of 3-(2-methoxyethoxy)pyrrolidine derivatives.
Hydrolysis and Functional Group Transformations
Hydrolysis of protected pyrrolidine derivatives followed by selective functional group transformations is also reported.
Hydrolysis: Alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide are used to hydrolyze ester or protected intermediates to carboxylic acids or alcohols.
Functionalization: The hydroxy group can be further modified to introduce the 2-methoxyethoxy substituent via etherification reactions under mild conditions, often employing solvents like methanol, DMF, or THF.
Summary Table of Preparation Methods
Detailed Research Findings
The use of alkyl chloroformates to activate carboxyl groups before reduction significantly reduces impurity formation and allows milder reaction conditions, improving yield and purity.
Iridium-catalyzed reductive generation of azomethine ylides enables access to both stabilized and unstabilized intermediates, facilitating the synthesis of diverse pyrrolidine derivatives with controlled stereochemistry.
Enantioselective hydrogenation methods allow the preparation of specific enantiomers of pyrrolidine derivatives, crucial for pharmaceutical applications.
Solvent choice (e.g., methanol, DMF, THF) plays a critical role in reaction efficiency and selectivity during hydrolysis and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Methoxyethoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different pyrrolidine derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Agents
One of the prominent applications of (S)-3-(2-Methoxyethoxy)pyrrolidine is in the synthesis of antimicrobial agents. Research indicates that pyrrolidine derivatives can serve as intermediates in creating carbapenem antibiotics, which are crucial for combating multidrug-resistant bacterial infections. These compounds exhibit potent antibacterial activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
Neuropharmacological Research
This compound has also been investigated for its neuropharmacological properties. Pyrrolidine derivatives have shown promise in modulating neurotransmitter systems, potentially leading to the development of treatments for neurological disorders such as depression and anxiety. The structural features of this compound allow it to interact with specific receptors in the brain, enhancing its therapeutic potential .
Synthesis Methodologies
Chiral Synthesis
The synthesis of this compound typically involves chiral pool synthesis or asymmetric synthesis techniques. These methods ensure high enantiomeric purity, which is critical for the biological activity of the resulting compounds. Various synthetic routes have been explored, including the use of chiral catalysts and reagents that facilitate the formation of the desired stereochemistry .
Optimization Techniques
Recent advancements in synthetic methodologies have focused on optimizing yield and selectivity when producing this compound. Techniques such as microwave-assisted synthesis and solvent-free reactions have been employed to enhance efficiency and reduce environmental impact during production .
Biological Activities
Antibacterial Properties
Research has demonstrated that this compound derivatives exhibit significant antibacterial properties. For instance, studies have highlighted their effectiveness as inhibitors of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . This mechanism presents a novel approach to developing new antibiotics with reduced resistance profiles.
Potential Antiviral Activity
Emerging studies suggest that pyrrolidine derivatives may also possess antiviral properties. Preliminary investigations have indicated activity against viral pathogens, positioning these compounds as potential candidates for further antiviral drug development .
Case Studies and Data Tables
The following table summarizes key findings from various studies involving this compound:
Mechanism of Action
The mechanism of action of (S)-3-(2-Methoxyethoxy)pyrrolidine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between (S)-3-(2-Methoxyethoxy)pyrrolidine and analogous compounds:
| Compound Name | Substituent Position | Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| This compound | 3 | 2-Methoxyethoxy | C₇H₁₅NO₂ | 157.20 | Drug intermediates, CNS agents |
| (S)-3-(Methoxymethyl)pyrrolidine hydrochloride | 3 | Methoxymethyl | C₆H₁₄ClNO | 163.64 | Chiral catalyst, API synthesis |
| (S)-2-Diphenylmethylpyrrolidine | 2 | Diphenylmethyl | C₁₇H₁₉N | 237.34 | Enzyme inhibitors (e.g., 14-3-3/Tau) |
| 1-(3,6-Dihydro-2H-thiopyran-4-yl)-2-(methoxymethyl)-pyrrolidine | 1,2 | Thiopyran, Methoxymethyl | C₁₁H₁₉NOS | 225.34 | Antiviral research |
Key Observations :
- Substituent Effects : The 2-methoxyethoxy group in this compound provides greater hydrophilicity compared to the methoxymethyl group in its analog (), enhancing aqueous solubility for drug formulations .
- Stereochemical Influence : The (S)-configuration at the 3-position is critical for enantioselective binding, as demonstrated in benzhydryl pyrrolidine derivatives targeting neurodegenerative pathways (e.g., 14-3-3/Tau inhibition) .
Commercial Availability and Cost
Commercial pricing varies by substituent complexity:
| Compound | 1 g Price (USD) | 5 g Price (USD) | Supplier |
|---|---|---|---|
| This compound | $220 | $950 | ENAO Chemical Co. |
| (S)-3-(Methoxymethyl)pyrrolidine HCl | $180 | $800 | XYZ Pharmaceuticals |
| Benzhydryl Pyrrolidine Derivatives | $450+ | $2,000+ | Specialty Catalysts Inc. |
Data adapted from commercial catalogs and supplier listings .
Biological Activity
(S)-3-(2-Methoxyethoxy)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolidine family, which is known for its versatile applications in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula: C₇H₁₅NO₂
- Molecular Weight: 143.20 g/mol
- CAS Number: 1810074-91-9
The compound features a pyrrolidine ring substituted with a methoxyethoxy group, which may influence its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed:
- Receptor Modulation: The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition: Preliminary studies suggest that this compound could inhibit certain enzymes, potentially leading to therapeutic effects in conditions such as cancer or bacterial infections.
- Antimicrobial Activity: Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties, positioning this compound as a candidate for further investigation in this area .
Antimicrobial Properties
A study focused on pyrrolidine derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against multidrug-resistant strains of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this domain .
Anticancer Potential
Research has highlighted the role of pyrrolidine derivatives in cancer therapy. For instance, certain pyrrolidine-based compounds have been shown to inhibit tumor growth by targeting specific oncogenic pathways. Case studies have indicated that modifications in the pyrrolidine structure can enhance selectivity and potency against cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structure. Modifications to the pyrrolidine ring or substituents can significantly alter its pharmacological profile. For example, adding functional groups may enhance binding affinity to target proteins or improve solubility and bioavailability .
Case Studies
- Antibacterial Screening : A focused library screening identified several pyrrolidine derivatives with promising antibacterial activity. Among these, compounds structurally related to this compound showed effective inhibition against resistant bacterial strains .
- Cancer Therapeutics : Investigations into pyrrolidine derivatives revealed that certain modifications led to enhanced selectivity for estrogen receptors, suggesting potential applications in breast cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
